molecular formula C10H18 B14431129 Cyclohexane, 1-methylene-2-propyl- CAS No. 80056-38-8

Cyclohexane, 1-methylene-2-propyl-

Cat. No.: B14431129
CAS No.: 80056-38-8
M. Wt: 138.25 g/mol
InChI Key: AWITZTJSAITMFH-UHFFFAOYSA-N
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Description

Cyclohexane, 1-methylene-2-propyl- is a substituted cycloalkane characterized by a cyclohexane ring with a methylene group (-CH₂-) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. Its structure introduces steric and electronic effects that distinguish it from simpler cyclohexane derivatives. The compound’s nomenclature follows IUPAC rules, prioritizing substituent positions to minimize numbering and alphabetical order for tie-breaking . This molecule’s unique substituent arrangement influences its physical properties, reactivity, and applications in organic synthesis and catalysis, as seen in studies on related cyclohexane derivatives .

Properties

CAS No.

80056-38-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methylidene-2-propylcyclohexane

InChI

InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3

InChI Key

AWITZTJSAITMFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), UV light or radical initiators.

Major Products

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Differences

  • Cyclohexane, methyl- (Methylcyclohexane) : A single methyl substituent on the cyclohexane ring. Substituent position numbering prioritizes the lowest possible numbers (e.g., 1-methylcyclohexane). Its simpler structure results in lower steric hindrance compared to 1-methylene-2-propylcyclohexane .
  • Cyclohexane, 1-methyl-3-methylene- : Features a methyl group at position 1 and a methylene group at position 3. The spatial separation of substituents reduces steric strain compared to 1-methylene-2-propylcyclohexane .

Physical Properties

Surface tension data from Journal of Physical and Chemical Reference Data highlights trends in substituted cyclohexanes:

Compound Surface Tension (mN/m) Reference
Cyclohexane, methylene- 87.4
Cyclohexane, methyl- Not explicitly provided
Cyclohexane, 1-methylene-2-propyl- Data unavailable

The presence of a methylene group in methylenecyclohexane increases surface tension (87.4 mN/m) compared to alkyl-substituted derivatives, likely due to reduced molecular symmetry and increased polarity. For 1-methylene-2-propylcyclohexane, the combination of a methylene group and a longer propyl chain may lower surface tension relative to methylenecyclohexane, aligning with trends observed in alkyl-substituted cyclohexanes .

Chemical Reactivity

In hydrogenolysis reactions, cyclohexane derivatives exhibit varying catalytic behaviors. For example:

  • Cyclohexane: Forms as a final product during high-conversion hydrogenolysis of anisole using activated carbon catalysts .
  • Methoxycyclohexane : Intermediate in anisole conversion, with lower stability under prolonged reaction conditions .
  • 1-Methylene-2-propylcyclohexane: While direct data is absent, its substituents suggest intermediate reactivity. The methylene group may facilitate dehydrogenation, while the propyl group could slow hydrogenolysis due to steric effects compared to methylcyclohexane .

Mixture and Solubility Behavior

Methylcyclohexane is frequently used in mixtures with diisopropyl ether, ethanol, and anthracene, as noted in Cyclohexane, methyl- Mixtures . The propyl group in 1-methylene-2-propylcyclohexane likely enhances hydrophobicity, reducing miscibility with polar solvents like ethanol compared to methylcyclohexane. Its larger substituents may also alter phase behavior in multicomponent systems .

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